molecular formula C21H13Cl2FN2O4 B266763 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266763
M. Wt: 447.2 g/mol
InChI Key: SRBWSVMELFJEJV-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community. It is a synthetic compound that has various applications in scientific research.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in preclinical studies. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, it has some limitations, including its high cost and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is to further investigate its mechanism of action and its effects on different biochemical pathways. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, there is a need for more studies to evaluate its safety and toxicity in humans. Finally, there is a need for the development of more efficient synthesis methods to reduce its cost and increase its availability for research purposes.
Conclusion:
In conclusion, 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has various applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. Its mechanism of action involves the inhibition of COX-2 activity and the production of prostaglandins. It has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its high cost and limited solubility. There are several future directions for research on this compound, including further investigation of its mechanism of action, exploration of its potential as a therapeutic agent, and evaluation of its safety and toxicity in humans.

Synthesis Methods

The synthesis of 5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process. The starting materials include 3,4-dichloroaniline, 4-fluorobenzoic acid, 5-methyl-3-isoxazolecarboxylic acid, and 2,4-pentanedione. The reaction involves the formation of an intermediate product, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has various applications in scientific research. It is commonly used as a reference compound in drug discovery and development. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. It has also been used in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

Product Name

5-(3,4-dichlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C21H13Cl2FN2O4

Molecular Weight

447.2 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C21H13Cl2FN2O4/c1-10-8-16(25-30-10)26-18(12-4-7-14(22)15(23)9-12)17(20(28)21(26)29)19(27)11-2-5-13(24)6-3-11/h2-9,18,27H,1H3/b19-17+

InChI Key

SRBWSVMELFJEJV-HTXNQAPBSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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